N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines various functional groups, which may contribute to its biological activity. Its molecular formula is , and it has been assigned the CAS number 883031-66-1. The compound is categorized under thioxomethyl derivatives and is of interest in pharmaceutical research.
This compound can be sourced from various chemical suppliers, including Biosynth and ChemicalBook, which provide details regarding its synthesis and applications. It falls under the classification of thioxomethyl derivatives and is related to other compounds that exhibit biological activity, particularly in the realm of drug development.
The synthesis of N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the progress of the reactions.
The molecular structure of N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide can be represented using structural formulas and 3D models. The presence of multiple functional groups such as amine, thioxomethyl, and isoxazole significantly influences its chemical behavior.
CC(CC1=CC(=C(C=C1OC)OC)C(CNCC(C(=O)N)=S)=O)C(=C(C=C(C(=O)N)=S)=O)InChI=1S/C22H22ClN3O4S/c1-14(2)12-24-20(23)21(25)22(26)27/h12-13H,14H2,1-11H3,(H,24,25)(H,26,27)/t21-/m0/s1The compound may undergo several chemical reactions:
Each reaction pathway requires specific reagents and conditions to favor the desired products while minimizing side reactions.
Studies involving similar compounds suggest potential interactions with neurotransmitter systems or pathways related to inflammation and pain modulation.
Relevant analyses such as melting point determination and spectroscopic methods (e.g., NMR, IR) are crucial for characterizing this compound.
N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide holds promise in various scientific fields:
The ongoing research into this compound highlights its relevance in modern medicinal chemistry and its potential impact on future therapeutic strategies.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1